Cas no 1130900-96-7 (Umifenovir Glucuronide)

ウミフェノビルグルクロニドは、抗ウイルス剤ウミフェノビルの主要な代謝産物であり、グルクロン酸抱合により水溶性が向上した化合物です。この修飾により、生体内での薬物動態が改善され、効率的な排泄が可能となります。ウミフェノビルグルクロニドは、元の化合物と比較して代謝安定性に優れ、標的タンパク質への親和性を維持したまま、より安全なプロファイルを示します。特にインフルエンザウイルスや他のエンベロープウイルスに対する阻害活性において、その薬理学的特性が注目されています。代謝研究や薬物相互作用の評価において重要な参照物質として利用されることが特徴です。

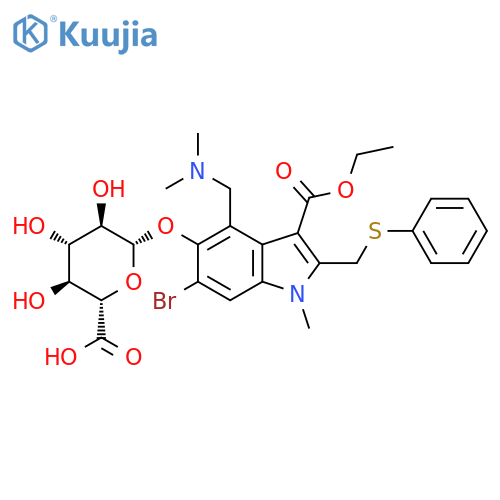

Umifenovir Glucuronide structure

商品名:Umifenovir Glucuronide

CAS番号:1130900-96-7

MF:C28H33BrN2O9S

メガワット:653.538626432419

CID:4761412

Umifenovir Glucuronide 化学的及び物理的性質

名前と識別子

-

- Arbidol O-Glucuronide

- Umifenovir Glucuronide

- β-D-Glucopyranosiduronic acid, 6-bromo-4-[(dimethylamino)methyl]-3-(ethoxycarbonyl)-1-methyl-2-[(phenylthio)methyl]-1H-indol-5-yl

-

- インチ: 1S/C28H33BrN2O9S/c1-5-38-27(37)20-18(13-41-14-9-7-6-8-10-14)31(4)17-11-16(29)24(15(19(17)20)12-30(2)3)39-28-23(34)21(32)22(33)25(40-28)26(35)36/h6-11,21-23,25,28,32-34H,5,12-13H2,1-4H3,(H,35,36)/t21-,22-,23+,25-,28+/m0/s1

- InChIKey: YWNDZUQXXCRSIJ-WXCVBFKSSA-N

- ほほえんだ: O(C1C(Br)=CC2=C(C=1CN(C)C)C(C(OCC)=O)=C(CSC1=CC=CC=C1)N2C)[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O

じっけんとくせい

- 密度みつど: 1.56±0.1 g/cm3(Predicted)

- ふってん: 826.7±65.0 °C(Predicted)

- 酸性度係数(pKa): 2.67±0.70(Predicted)

Umifenovir Glucuronide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | U850385-25mg |

Umifenovir Glucuronide |

1130900-96-7 | 25mg |

$873.00 | 2023-05-17 | ||

| TRC | U850385-5mg |

Umifenovir Glucuronide |

1130900-96-7 | 5mg |

$190.00 | 2023-05-17 | ||

| TRC | U850385-50mg |

Umifenovir Glucuronide |

1130900-96-7 | 50mg |

$1499.00 | 2023-05-17 | ||

| TRC | U850385-100mg |

Umifenovir Glucuronide |

1130900-96-7 | 100mg |

$ 1800.00 | 2023-09-05 |

Umifenovir Glucuronide 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

1130900-96-7 (Umifenovir Glucuronide) 関連製品

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量